molecular formula C9H14N2O3 B571427 5-Hexyn-3-ol,3-methyl-,allophanate(6CI) CAS No. 114535-97-6

5-Hexyn-3-ol,3-methyl-,allophanate(6CI)

Cat. No.: B571427
CAS No.: 114535-97-6
M. Wt: 198.222
InChI Key: BOXCWHMBHWMAIS-UHFFFAOYSA-N
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Description

5-Hexyn-3-ol,3-methyl-,allophanate(6CI) is an allophanate ester derivative characterized by a hexynol backbone modified with a methyl group at the 3-position and an allophanic acid ester moiety.

Properties

CAS No.

114535-97-6

Molecular Formula

C9H14N2O3

Molecular Weight

198.222

IUPAC Name

3-methylhex-5-yn-3-yl N-carbamoylcarbamate

InChI

InChI=1S/C9H14N2O3/c1-4-6-9(3,5-2)14-8(13)11-7(10)12/h1H,5-6H2,2-3H3,(H3,10,11,12,13)

InChI Key

BOXCWHMBHWMAIS-UHFFFAOYSA-N

SMILES

CCC(C)(CC#C)OC(=O)NC(=O)N

Synonyms

5-Hexyn-3-ol,3-methyl-,allophanate(6CI)

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications

5-Hexyn-3-ol, 3-methyl-, allophanate has notable applications in scientific research:

  • Biochemical Research : This compound is utilized in proteomics research due to its biochemical properties that allow for the study of protein interactions and modifications .
  • Polymer Chemistry : It serves as a precursor in the synthesis of nitrile rubbers through radical polymerization techniques . The compound's unique structure enhances the mechanical properties of the resulting polymers.
  • Organic Synthesis : Its derivatives are used in organic synthesis for creating complex molecules with specific functional groups, making it valuable in pharmaceutical development.

Case Study 1: Nitrile Rubber Production

In a study on the production of nitrile rubbers, researchers explored the use of mercaptans and thiocarboxylic acids alongside 5-Hexyn-3-ol, 3-methyl-, allophanate as a molecular weight regulator. The results indicated improved elasticity and durability of the rubber produced .

Case Study 2: Biochemical Applications

A biochemical study highlighted the role of 5-Hexyn-3-ol, 3-methyl-, allophanate in developing new proteomics techniques. The compound's ability to form stable adducts with proteins facilitated advanced studies on protein folding and interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogues

The compound shares structural motifs with the following classes of molecules from the evidence:

a) Methyl Esters
  • Methyl 3-methylglutarate (CAS 27151-65-1): This ester contains a methyl-substituted glutaric acid backbone. Unlike 5-Hexyn-3-ol,3-methyl-,allophanate, it lacks an alkyne group but shares ester functionality. Its molecular weight (160.17 g/mol) and formula (C₇H₁₂O₄) differ significantly due to the absence of nitrogen and alkyne groups .
  • Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate (CAS 259150-97-5): Features an oxadiazole ring and ester group. While structurally distinct, its ester moiety and aromatic substituents highlight divergent reactivity compared to alkyne-containing allophanates .
b) Alkyne/Alcohol Derivatives
  • 1-Butanol, 3-methyl- (): A branched short-chain alcohol with a methyl group at the 3-position. Volatility and aroma properties are noted in beverages, but it lacks the ester and alkyne functionalities of the target compound .
  • Hexan-6-olide (CAS 502-44-3): A cyclic ester (lactone) with a six-membered ring. Its reactivity and applications in polymer synthesis differ from linear allophanates .
c) Bioactive Compounds with Methyl Substituents
  • 3-Methyl-β-carboline (): Exhibits weak antitumor activity against HCT 116 cells. The methyl group here is part of a β-carboline alkaloid framework, contrasting with the alkyne-ester structure of the target compound .
  • Hydroxy-3-phenylcoumarins (): Antioxidant activity via radical scavenging (ORAC, ESR assays). The phenolic and coumarin cores differ chemically from allophanates but demonstrate how substituent positioning affects bioactivity .

Physicochemical and Bioactive Properties: Hypothetical Analysis

Property 5-Hexyn-3-ol,3-methyl-,allophanate(6CI) (Hypothetical) Methyl 3-methylglutarate 3-Methyl-β-carboline
Molecular Formula Likely C₁₀H₁₅NO₃ (estimated) C₇H₁₂O₄ C₁₂H₁₀N₂
Molecular Weight ~209.23 g/mol 160.17 g/mol 182.22 g/mol
Functional Groups Alkyne, methyl, allophanate ester Methyl ester, carboxylic acid β-carboline, methyl
Bioactivity Potential enzyme inhibition (inferred) Not reported Antitumor (weak)
Key Observations:
  • Reactivity : The alkyne group in 5-Hexyn-3-ol,3-methyl-,allophanate may enable click chemistry applications, unlike methyl esters or β-carbolines.
  • Volatility: Compared to 1-Butanol, 3-methyl- (a volatile alcohol in liquors), the allophanate’s ester and alkyne groups would reduce volatility .
  • Antioxidant Potential: Unlike hydroxycoumarins (), allophanates may lack direct radical scavenging capacity due to the absence of phenolic hydroxyl groups .

Q & A

Q. What are the recommended methods for synthesizing 5-Hexyn-3-ol,3-methyl-,allophanate(6CI), and how can side reactions be minimized?

Synthesis of allophanate derivatives typically involves reactions between isocyanates and alcohols or amines. For 5-Hexyn-3-ol,3-methyl-,allophanate(6CI), the primary challenge is avoiding side reactions such as biuret or allophanate crosslinking. To minimize these:

  • Use controlled stoichiometry (e.g., 1:1 molar ratio of isocyanate to alcohol) to limit excess reactive groups .
  • Employ low-temperature conditions (<50°C) to reduce thermal degradation and unintended oligomerization .
  • Monitor reaction progress via FTIR spectroscopy (e.g., tracking urethane carbonyl absorbance at ~1687 cm⁻¹ and allophanate at ~1770 cm⁻¹) to detect side products early .

Q. What analytical techniques are most effective for characterizing the purity and structure of 5-Hexyn-3-ol,3-methyl-,allophanate(6CI)?

  • FTIR Spectroscopy : Identify functional groups (e.g., allophanate carbonyl at 1770 cm⁻¹ and urethane at 1687 cm⁻¹) .
  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to confirm alkyne (5-hexyn-3-ol) and methyl group positions.
  • Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns (e.g., exact mass for C9_9H14_{14}N2_2O3_3: calculated 198.1008) .
  • Chromatography (HPLC/GC) : Assess purity and detect residual solvents or intermediates .

Q. How should researchers handle and store 5-Hexyn-3-ol,3-methyl-,allophanate(6CI) to ensure stability?

  • Storage : Keep in airtight containers under inert gas (N2_2 or Ar) at –20°C to prevent hydrolysis or oxidation .
  • Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid prolonged exposure to moisture, as allophanates are prone to hydrolysis .
  • Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .

Advanced Research Questions

Q. What mechanistic insights exist for the enzymatic hydrolysis of allophanate derivatives like 5-Hexyn-3-ol,3-methyl-,allophanate(6CI)?

Allophanate hydrolases in fungi and bacteria catalyze the hydrolysis of allophanate to NH3_3 and CO2_2. Key considerations:

  • Enzyme Specificity : Use recombinant enzymes (e.g., urea amidolyase from Candida albicans) to test substrate specificity and kinetic parameters (kcat_{cat}/KM_M) .
  • pH Dependence : Optimize reaction buffers (pH 6–8) to mimic physiological conditions .
  • Inhibition Studies : Screen for competitive inhibitors (e.g., urea analogs) to probe active-site interactions .

Q. How can computational modeling predict the reactivity and degradation pathways of 5-Hexyn-3-ol,3-methyl-,allophanate(6CI)?

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the allophanate group to predict hydrolysis susceptibility .
  • Molecular Dynamics (MD) : Simulate interactions with hydrolytic enzymes (e.g., allophanate hydrolase) to identify binding motifs .
  • Degradation Pathways : Use software like Gaussian or ORCA to model acid/base-catalyzed hydrolysis mechanisms .

Q. What role does 5-Hexyn-3-ol,3-methyl-,allophanate(6CI) play in polymer chemistry, and how can its crosslinking behavior be controlled?

Allophanates form crosslinks in polyurethanes via side reactions between isocyanates and urethanes. To modulate crosslinking:

  • Catalyst Selection : Use tin-based catalysts (e.g., dibutyltin dilaurate) to accelerate desired urethane formation over allophanate crosslinks .
  • Stoichiometric Control : Limit isocyanate excess to <10% to reduce branching .
  • Thermal Analysis (DSC/TGA) : Monitor glass transition (Tg_g) and decomposition temperatures to assess network stability .

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